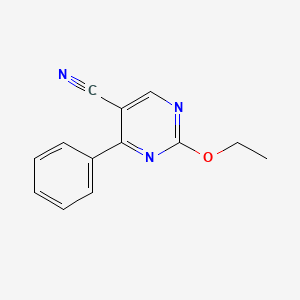

2-Ethoxy-4-phenylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

89079-67-4 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-ethoxy-4-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c1-2-17-13-15-9-11(8-14)12(16-13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |

InChI Key |

LXGQMVREMLUHIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=N1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Pyrimidine 5 Carbonitrile Derivatives

Elucidating the Impact of Substituents on Biological Activities

The electronic properties of substituents on the pyrimidine-5-carbonitrile scaffold play a pivotal role in modulating biological activity. Both electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) have been shown to influence the therapeutic efficacy of these derivatives, often in a target-dependent manner.

For instance, in studies of pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, it was noted that while a wide range of both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F) groups are tolerated, EWGs appear to enhance activity. nih.gov Similarly, research on pyrimidine (B1678525) hybrids as potential inhibitors of matrix metalloproteinase-7 (MMP-7) found that the addition of a strong EWG like trifluoromethyl (-CF₃) significantly improved the binding affinity. scielo.brresearchgate.net This enhancement was attributed to a radical improvement in hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the enzyme's active site. scielo.brresearchgate.net The compound 2-mercapto-4-(3-(trifluoromethyl)phenyl)-6-((4-(trifluoromethyl)phenyl)amino) pyrimidine-5-carbonitrile demonstrated a superior binding affinity (-10.2 kcal/mol) compared to other derivatives. scielo.brresearchgate.net

Conversely, some studies show that electron-donating groups can also confer potent activity. In a series of compounds designed as PI3K/AKT axis inhibitors, a derivative featuring a trimethoxy substitution on a phenyl ring (an ERG) was identified as a highly potent agent. nih.gov This highlights that the optimal electronic nature of the substituent is highly contingent on the specific biological target and the binding pocket's characteristics.

| Compound Series | Target | Substituent Type | Effect on Activity | Example Substituent |

|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | COX-2 | Electron-Withdrawing | Increased Activity nih.gov | -F |

| Pyrimidine-5-carbonitriles | COX-2 | Electron-Donating | Activity Tolerated nih.gov | -CH₃, -OCH₃ |

| 2-mercapto-pyrimidine-5-carbonitriles | MMP-7 | Electron-Withdrawing | Radical Improvement scielo.brresearchgate.net | -CF₃ |

| 4-(4-Methoxyphenyl)-pyrimidine-5-carbonitriles | PI3K/AKT | Electron-Donating | High Potency nih.gov | Trimethoxy |

Halogenation is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions. acs.org In the context of pyrimidine-5-carbonitrile derivatives, the introduction of halogen atoms has led to significant improvements in potency. Halogens can form halogen bonds, a type of non-covalent interaction where the halogen acts as a Lewis acid, which can contribute to ligand-protein binding affinity and specificity. acs.org

For example, a series of novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and showed significant anti-inflammatory activity and COX-2 inhibitory effects. nih.gov The presence of the fluorine atom was a key feature of the active compounds. In another study, a new series of pyrimidine-5-carbonitrile derivatives were prepared where the key starting material contained a 4-fluorophenyl group at the C6 position, indicating the importance of this halogenated moiety for subsequent derivatization and activity. researchgate.net The strategic placement of halogens can thus be a powerful tool to fine-tune the therapeutic potential of the pyrimidine-5-carbonitrile scaffold.

| Scaffold | Halogen Substituent | Position | Observed Effect | Target |

|---|---|---|---|---|

| 6-Aryl-pyrimidine-5-carbonitrile | Fluorine | C6-Aryl (para) | Significant anti-inflammatory and COX-2 inhibitory activity nih.gov | COX-2 |

| 2-amino-4-(4-fluorophenyl)-6-oxo-pyrimidine-5-carbonitrile | Fluorine | C4-Aryl (para) | Used as a key intermediate for potent derivatives researchgate.net | General Bioactivity |

The introduction of various alkyl and aryl groups at different positions of the pyrimidine-5-carbonitrile ring system profoundly influences pharmacological outcomes. These substituents can affect the molecule's size, shape, and hydrophobicity, thereby altering its binding mode and affinity for the target protein.

In the development of anticancer agents, linking the 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile core to different aromatic moieties via a nitrogen-containing bridge resulted in compounds with potent cytotoxic activity against MCF-7 and K562 cell lines. nih.gov The nature of the terminal aryl group was critical, with a trimethoxyphenyl derivative (compound 7f) showing the most promising activity as a multi-acting inhibitor on the PI3K/AKT axis. nih.govnih.gov

Similarly, in a series of EGFR inhibitors, various substitutions on the pyrimidine-5-carbonitrile scaffold were explored. Compound 10b, which featured specific aryl substitutions, emerged as the most potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org Another study on EGFR inhibitors found that compound 11b, with its particular aryl substitution pattern, exhibited potent activity against both wild-type and mutant EGFR, with IC₅₀ values of 0.09 and 4.03 μM, respectively. rsc.org These findings underscore that aryl groups, especially when appropriately substituted themselves, are key determinants of potency and selectivity for protein kinase targets.

| Core Scaffold | Substitution | Target | Key Finding |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | Aryl group via N-bridge | PI3K/AKT | Trimethoxyphenyl derivative showed highest potency. nih.govnih.gov |

| Pyrimidine-5-carbonitrile | Aryl groups | EGFR | Specific aryl substitutions led to potent inhibition (IC₅₀ = 8.29 nM). rsc.org |

| Pyrimidine-5-carbonitrile | Aryl groups | EGFRWT/EGFRT790M | Compound 11b showed potent dual inhibition. rsc.org |

Conformational Analysis and Stereochemical Contributions to SAR

While many SAR studies focus on substituent effects, the three-dimensional conformation and stereochemistry of pyrimidine-5-carbonitrile derivatives are also critical for biological activity. The spatial arrangement of substituents can facilitate or hinder optimal interactions with the amino acid residues in a target's binding site.

Conformational flexibility or rigidity can significantly impact binding affinity. For instance, in the optimization of A₁ adenosine (B11128) receptor (A₁AR) antagonists based on a 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold, the size of substituents played a key role. It was observed that a bulky phenyl group at the R² position could obstruct the formation of a critical double-hydrogen bond, leading to a significant loss in affinity. acs.org This suggests that the substituent's conformation sterically hinders the ideal binding pose. The ability of the pyrimidine core and its aryl appendages to adopt a specific, low-energy conformation that is complementary to the receptor pocket is paramount for high-affinity binding.

Pharmacophore Modeling and Ligand-Based Drug Design for Pyrimidine-5-carbonitrile Scaffolds

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features required for biological activity. Several studies have employed this approach to guide the design of novel pyrimidine-5-carbonitrile derivatives.

Docking studies of COX-2 inhibitors revealed that the acetyl moiety in active derivatives enhanced their binding interaction with the COX-2 enzyme through hydrogen bonding with the guanido side chain of Arg514. nih.gov For pyrimidine-5-carbonitrile derivatives targeting EGFR, molecular modeling was used to investigate the binding patterns within the ATP-binding site (PDB ID: 1M17), guiding the synthesis of more potent inhibitors. rsc.org Similarly, in the design of VEGFR-2 inhibitors, molecular docking studies showed that active pyrimidine-5-carbonitrile derivatives adopted binding modes similar to the known inhibitor sorafenib. nih.gov

These models typically identify key features such as:

Hydrogen Bond Acceptors: Often the nitrogen atoms within the pyrimidine ring and the nitrile group.

Hydrogen Bond Donors: Amino or hydroxyl groups substituted on the scaffold.

Aromatic/Hydrophobic Regions: Aryl substituents that engage in hydrophobic and π-π stacking interactions within the binding pocket.

By aligning new chemical entities to these established pharmacophore models, researchers can rationally design and prioritize the synthesis of pyrimidine-5-carbonitrile derivatives with a higher probability of potent and selective biological activity.

Biological Activities and Therapeutic Potential of Pyrimidine 5 Carbonitrile Derivatives

Antimicrobial Research Applications

Pyrimidine-5-carbonitrile derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable leads in the discovery of new drugs to combat infectious diseases.

Derivatives of pyrimidine-5-carbonitrile have shown notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govchemicaljournals.com Research has highlighted that these heterocyclic compounds possess unique antibacterial properties. researchgate.net For instance, certain synthesized pyrimidine (B1678525) derivatives have demonstrated better inhibitory action against both bacterial types when compared to standard drugs like amoxicillin (B794) and ampicillin. researchgate.net

A study involving a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed marked antibacterial activity, particularly against Gram-positive bacteria. thieme-connect.com Specifically, compounds such as 4d, 5b, 5c, and others displayed significant effects. thieme-connect.com Another investigation synthesized 6-aryl-5-cyano-2-thiouracil derivatives and found them to be active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Salmonella typhi) microorganisms. chemicaljournals.com Furthermore, some pyrazolopyridopyrimidine compounds have shown significant antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound Class | Tested Strains | Activity Noted | Reference |

|---|---|---|---|

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive and Gram-negative bacteria | Marked activity, especially against Gram-positive bacteria. | thieme-connect.com |

| 6-aryl-5-cyano-2-thiouracil derivatives | S. aureus, B. subtilis, E. coli, S. typhi | Compounds 2a and 2b showed the highest activity against S. typhi. | chemicaljournals.com |

| Pyrazolopyridopyrimidine derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Significant antibacterial efficacy observed. | nih.gov |

| Fused pyrimidine systems | Gram-positive and Gram-negative bacteria | General antimicrobial activity reported. | nih.gov |

The antifungal potential of pyrimidine-5-carbonitrile derivatives has been explored against various fungal pathogens. nih.gov Studies have shown that compounds like 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (T6) are effective against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net However, in a separate study, a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles that showed antibacterial activity were found to be inactive against Candida albicans. thieme-connect.com

The naturally occurring pyrimidine-5-carbonitrile derivative, Toyocamycin, exhibits antifungal properties. wikipedia.org In the context of plant fungal diseases, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested. nih.gov For example, compound 5o, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov Other derivatives in the same series also showed significant inhibition rates against Botryosphaeria dothidea and Botrytis cinerea. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Fungal Pathogen | Key Finding | Reference |

|---|---|---|---|

| 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (T6) | A. niger, C. albicans | Effective against both fungal strains. | researchgate.net |

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | C. albicans | No activity observed. | thieme-connect.com |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 of 10.5 µg/ml, outperforming Pyrimethanil. | nih.gov |

| Pyrimidine derivatives with amide moiety | B. dothidea, B. cinerea | Compounds 5i, 5l, 5n, and 5o showed good inhibition rates (81.1% - 88.5%) against B. dothidea. | nih.gov |

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains has driven the search for new antitubercular agents, with pyrimidine derivatives showing significant promise. springernature.comnih.gov The pyrimidine motif is present in several antitubercular drugs that have entered clinical trials. nih.gov

Screening of compound libraries identified ceritinib (B560025), a pyrimidine-containing molecule, as having activity against Mtb H37Ra with a minimum inhibitory concentration (MIC) of 9.0 µM. springernature.com This led to the synthesis of novel ceritinib derivatives, where substitutions at the pyrimidine nucleus significantly impacted antimycobacterial activity. springernature.com One such derivative, 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j), markedly reduced the Mtb burden in a mouse model. springernature.com

Other research has identified benzothiazolylpyrimidine-5-carboxamides with excellent in vitro activity against the H37Rv strain of Mtb, with MIC values as low as 0.08 µM. ucl.ac.uk Additionally, a pyrimidine derivative, compound K1827, showed moderate activity against M. tuberculosis H37Rv (MIC99 = 32 - 64 μM). mmsl.cz

Table 3: Antitubercular Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Mtb Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ceritinib | H37Ra | 9.0 µM | springernature.com |

| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) | H37Ra (in vivo) | Significantly reduced Mtb burden. | springernature.com |

| Benzothiazolylpyrimidine-5-carboxamides (37, 38) | H37Rv | 0.08 µM | ucl.ac.uk |

| Compound K1827 | H37Rv | 32 - 64 µM | mmsl.cz |

Anticancer Research Applications

The pyrimidine-5-carbonitrile core is a cornerstone in the design of novel anticancer agents, with derivatives demonstrating potent antiproliferative and enzyme-inhibiting activities. nih.govnih.gov

Pyrimidine-5-carbonitrile analogues exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. nih.govrsc.orgnih.gov For instance, compound 10b, a pyrimidine-5-carbonitrile derivative, was found to arrest the cell cycle in HepG2 (hepatocellular carcinoma) cells at the G2/M phase and significantly increase the number of apoptotic cells. rsc.org Similarly, compound 11b induced cell cycle arrest at the G2/M phase and promoted significant apoptosis in HCT-116, HepG-2, and MCF-7 cells. rsc.orgnih.gov

Another derivative, compound 5d, was shown to halt cell growth at the sub-G1 and G2/M phases and increased early and late apoptotic rates in MCF-7 breast cancer cells. nih.govnih.gov The derivative 7f was found to cause cell cycle arrest at the S-phase, followed by caspase-3 dependent apoptosis. nih.govnih.govresearchgate.net The antiproliferative efficacy of these compounds is often linked to their ability to interfere with critical cellular signaling pathways, such as the PI3K/AKT pathway. nih.govnih.gov The pyrimidine scaffold's ability to bind to various enzymes and target proteins is fundamental to its antitumor activity. nih.gov

A key strategy in anticancer drug design is the targeted inhibition of enzymes crucial for tumor growth and survival. Pyrimidine-5-carbonitrile derivatives have been successfully developed as potent inhibitors of several such enzymes.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy. Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors. rsc.orgnih.gov Compound 10b emerged as a potent EGFR inhibitor with an IC50 value of 8.29 nM. rsc.org Another derivative, compound 11b, was highly active against both wild-type EGFR (EGFRWT) and its resistant mutant (EGFRT790M), with IC50 values of 0.09 µM and 4.03 µM, respectively. rsc.orgnih.gov Furthermore, compound 7c showed selective inhibitory activity on EGFRT790M over EGFRWT with IC50 values of 0.08 µM and 0.13 µM, respectively, suggesting it could overcome certain types of drug resistance. nih.gov

Table 4: EGFR Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 10b | EGFR | 8.29 nM | rsc.org |

| 11b | EGFRWT | 0.09 µM | rsc.orgnih.gov |

| 11b | EGFRT790M | 4.03 µM | rsc.orgnih.gov |

| 7c | EGFRWT | 0.13 µM | nih.gov |

| 7c | EGFRT790M | 0.08 µM | nih.gov |

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme linked to inflammation and carcinogenesis. researchgate.net Pyrimidine derivatives have been designed as selective COX-2 inhibitors. nih.govnih.govdntb.gov.ua In one study, compounds 3b, 5b, and 5d were identified as the most active derivatives, with COX-2 inhibition IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. nih.gov Their potency was comparable to Celecoxib and significantly higher than Nimesulide. nih.govnih.gov These compounds demonstrated a link between their selective anti-COX-2 effects and their anticancer activity. nih.gov

Table 5: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | COX-2 IC50 | Potency Comparison | Reference |

|---|---|---|---|

| 3b | 0.20 µM | ~4.7-fold more potent than Nimesulide | nih.gov |

| 5b | 0.18 µM | ~9.3-fold more potent than Nimesulide | nih.govnih.gov |

| 5d | 0.16 µM | ~10.5-fold more potent than Nimesulide | nih.govnih.gov |

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Inhibiting the VEGF/VEGFR-2 pathway is a critical anticancer strategy. nih.gov A series of pyrimidine-5-carbonitrile derivatives were designed as VEGFR-2 inhibitors, with several compounds showing potent activity. nih.gov Compounds 11c, 11e, 12b, and 12c were the most potent, with IC50 values ranging from 0.53 to 1.38 µM. nih.gov In another study, thieno[2,3-d]pyrimidine-based derivatives 21b and 21e demonstrated highly potent VEGFR-2 inhibition with IC50 values of 33.4 nM and 21 nM, respectively. researchgate.net

Table 6: VEGFR-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | VEGFR-2 IC50 | Reference |

|---|---|---|

| 12b | 0.53 µM | nih.gov |

| 11e | 0.61 µM | nih.gov |

| 12c | 0.74 µM | nih.gov |

| 11c | 1.38 µM | nih.gov |

| 21e | 21 nM | researchgate.net |

| 21b | 33.4 nM | researchgate.net |

Induction of Apoptosis in Various Cancer Cell Lines

The ability to induce apoptosis, or programmed cell death, is a critical mechanism for effective anticancer agents. Pyrimidine-5-carbonitrile derivatives have demonstrated significant potential in this area by triggering apoptotic pathways in a variety of cancer cell lines.

Research has shown that certain pyrimidine-5-carbonitrile derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 5d in one study, a benzenesulphonamide-pyrimidine hybrid, was found to arrest cell growth at the sub-G1 and G2/M phases in MCF-7 breast cancer cells. nih.govsemanticscholar.org This compound significantly increased the rates of both early and late apoptosis by approximately 13-fold and 60-fold, respectively. nih.govsemanticscholar.org

Another study focused on a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives. nih.govresearchgate.net Compound 7f from this series was particularly effective against the K562 leukemia cell line, inducing apoptosis through the inhibition of the PI3K/AKT signaling pathway. nih.govresearchgate.net This was evidenced by the modulation of key proteins such as PI3K, p-AKT, and Caspase 3. nih.govresearchgate.net Similarly, novel 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives were developed as dual inhibitors of EGFR and PI3K. nih.gov Compound 7c from this series showed potent antitumor activity against CNS cancer (SNB-75) and ovarian cancer (OVAR-4) cell lines, with an IC₅₀ of less than 0.01 µM and 0.64 µM, respectively. nih.gov The mechanism was linked to the decreased expression of p-AKT and increased levels of apoptotic proteins like Caspase 3, Caspase 9, and BAX. nih.gov

The anticancer activity of these derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.govrsc.org

Table 1: Apoptotic Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 5d (benzenesulphonamide-pyrimidine hybrid) | MCF-7 (Breast Cancer) | Cell cycle arrest at sub-G1 and G2/M phases | Increased early and late apoptotic rates by ~13 and ~60-fold respectively. | nih.govsemanticscholar.org |

| 7f (4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative) | K562 (Leukemia) | Inhibition of PI3K/AKT pathway, Caspase 3 dependent apoptosis | IC₅₀ values of 6.99 µM (PI3Kδ), 4.01 µM (PI3Kγ), and 3.36 µM (AKT-1). | nih.govresearchgate.net |

| 7c (6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivative) | SNB-75 (CNS Cancer), OVAR-4 (Ovarian Cancer) | Dual inhibition of EGFR/PI3K, increased Caspase 3/9 and BAX | IC₅₀ < 0.01 µM (SNB-75) and 0.64 µM (OVAR-4). | nih.gov |

| V (6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile derivative) | MDA-MB-231, MCF-7 (Breast Cancer) | Not specified | IC₅₀ = 3.43 µM (MDA-MB-231) and 2.56 µM (MCF-7). | nih.govsemanticscholar.org |

Anti-inflammatory Research Applications

Inflammation is a key pathological feature of many chronic diseases. Pyrimidine-5-carbonitrile derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Cyclooxygenase (COX) Inhibition Profiles of Pyrimidine-5-carbonitrile Derivatives

The COX enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have synthesized and evaluated pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors. nih.govnih.gov In one such study, two series of cyanopyrimidine hybrids bearing benzoazole or benzenesulphonamide moieties were developed. nih.gov Many of these compounds demonstrated potent COX-2 inhibition, with IC₅₀ values in the submicromolar range. nih.gov Compounds 3b , 5b , and 5d were identified as highly active, with COX-2 inhibition comparable to Celecoxib and significantly higher than Nimesulide. nih.gov Another research effort synthesized hybrids of pyrimidine-5-carbonitrile with 1,3,4-oxadiazole (B1194373) and coumarin, identifying several potent and selective COX-2 inhibitors. nih.gov

The connection between COX-2 inhibition and anticancer activity is also a significant area of research, as COX-2 is often overexpressed in tumors and contributes to carcinogenesis. researchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound Series | Key Features | Potency | Selectivity | Reference |

|---|---|---|---|---|

| Cyanopyrimidine-benzoazole hybrids (3a-3d ) | Methylene amino linker to benzo[d]imidazole, benzo[d]oxazole, etc. | High, IC₅₀ in submicromolar range. Compound 3b nearly equal to Celecoxib. | Selective for COX-2. | nih.gov |

| Cyanopyrimidine-sulphonamide hybrids (5a-5d ) | Sulphonamide phenyl moieties at C-2 position. | High, IC₅₀ in submicromolar range. Compounds 5b and 5d nearly equal to Celecoxib. | Selective for COX-2. | nih.gov |

Inhibition of Key Inflammatory Mediators (e.g., PGE2, TNF-α, IL-6, iNO)

Beyond COX inhibition, the anti-inflammatory effects of pyrimidine derivatives involve the modulation of other critical inflammatory mediators. These compounds can inhibit the production of prostaglandins like PGE₂, pro-inflammatory cytokines such as TNF-α and IL-6, and inducible nitric oxide (iNO), which produces nitric oxide (NO), a key inflammatory molecule. nih.govnih.gov

Research indicates that pyrimidine derivatives can suppress inflammation by inhibiting mediators like PGE₂ and nitric oxide. nih.gov A study on carbon quantum dots (CQDs) derived from pyrimidine-5-carbonitrile precursors demonstrated significant inhibition of nitric oxide production. nih.gov Specifically, CQDs derived from a thiazinopyrimidine-carbonitrile derivative showed the highest NO inhibition, reaching up to 89% at a concentration of 100 μM. nih.gov This highlights the potential of the pyrimidine-5-carbonitrile scaffold in developing agents that can target multiple inflammatory pathways.

Antiviral Research Applications, including Anti-HIV Activity

The pyrimidine core is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development. ekb.eg Research has specifically highlighted the potential of pyrimidine-5-carbonitrile derivatives as antiviral agents, including against the Human Immunodeficiency Virus (HIV). ekb.egnih.govnih.gov

One study focused on the synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. nih.gov The 5-cyano and the corresponding 5-formyl derivatives exhibited pronounced antiretroviral activity, with potency comparable to established anti-HIV drugs like adefovir (B194249) and tenofovir. nih.gov

Further research into 2,4,5-trisubstituted pyrimidines identified them as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Structural modifications of a lead compound led to the discovery of inhibitor 16c , which displayed highly potent anti-HIV-1 activity and an improved resistance profile compared to the approved NNRTI drug etravirine. nih.gov

Other Investigated Biological Activities of Pyrimidine-5-carbonitrile Derivatives

The therapeutic potential of pyrimidine-5-carbonitrile derivatives extends beyond anticancer, anti-inflammatory, and antiviral applications. ekb.eg Researchers have also explored their utility in treating hypertension and parasitic infections. ekb.eg

Antihypertensive and Anthelmintic Activities

Several studies have reported the antihypertensive properties of pyrimidine derivatives. researchgate.netnih.govconsensus.app A series of new pyrimidine derivatives designed to be structurally similar to nifedipine, a known calcium channel blocker, showed promising antihypertensive activity. researchgate.netconsensus.app Compounds 5a , 5b , 9b , and 9c from this series not only lowered blood pressure but also exhibited calcium channel blocking activity and induced vasodilation. researchgate.netconsensus.app Compound 5b was found to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. consensus.app Another study on 1,4-dihydropyrimidine (B1237445) carboxamides also reported significant antihypertensive activity in rats, with several compounds showing efficacy comparable to nifedipine. nih.gov

In addition to antihypertensive effects, anthelmintic (anti-parasitic worm) activity has been noted as another biological property of the broader class of pyrimidine-5-carbonitrile derivatives, indicating a wide spectrum of pharmacological potential. ekb.egrsc.org

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 2-Ethoxy-4-phenylpyrimidine-5-carbonitrile |

| Pyrimidine-5-carbonitrile Derivatives |

| Benzenesulphonamide-pyrimidine hybrid (5d) |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative (7f) |

| 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivative (7c) |

| 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile derivative (V) |

| Celecoxib |

| Nimesulide |

| Cyanopyrimidine-benzoazole hybrids (3a-3d, 3b) |

| Cyanopyrimidine-sulphonamide hybrids (5a-5d, 5b) |

| Pyrimidine-oxadiazole/coumarin hybrids |

| 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine |

| Adefovir |

| Tenofovir |

| 2,4,5-Trisubstituted pyrimidines (16c) |

| Etravirine |

| Nifedipine |

| Nifedipine-like pyrimidine derivatives (5a, 5b, 9b, 9c) |

| 1,4-dihydropyrimidine carboxamides |

| Nitric Oxide |

| Prostaglandin E2 (PGE2) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

Anticonvulsant and Antimalarial Properties

The pyrimidine-5-carbonitrile core is recognized for its potential in the development of anticonvulsant and antimalarial drugs. ekb.eg The structural features of this scaffold allow for diverse substitutions, leading to compounds with a broad spectrum of pharmacological effects.

With regard to anticonvulsant properties , various derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated. However, specific research and detailed data on the anticonvulsant activity of this compound are not extensively available in the current scientific literature. The general anticonvulsant potential of the pyrimidine class of compounds suggests that this specific derivative could warrant investigation in this therapeutic area.

Similarly, the antimalarial potential of pyrimidine derivatives is well-documented, with some compounds targeting essential parasitic pathways. ekb.eg Despite this, dedicated studies focusing on the antimalarial efficacy of this compound, including in vitro or in vivo data, are not prominently reported in the reviewed literature. The known antimalarial activity of the broader pyrimidine-5-carbonitrile family suggests a potential avenue for future research into this specific compound.

Antinociceptive Research

Research into the pain-relieving, or antinociceptive, effects of pyrimidine-5-carbonitrile derivatives has yielded promising results. A study focusing on a series of structurally related compounds, 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives, has provided insights into their analgesic potential. nih.gov

In this study, the antinociceptive activity was evaluated using the abdominal constriction test in mice. The results demonstrated that several of these pyrimidinone derivatives exhibited significant, dose-dependent antinociceptive effects. Notably, the compounds 3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile (5b) and 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile (5i) were identified as the most potent, showing a high percentage of inhibition of abdominal constrictions at a dose of 50 mg/kg. nih.gov The activity of some of these derivatives was comparable to or even exceeded that of the standard drug, indomethacin. nih.gov

The research highlighted a structure-activity relationship, indicating that the substitution pattern on the phenyl rings significantly influences the antinociceptive activity. For instance, the replacement of hydrogen with fluorine atoms on the phenyl rings was found to reduce the analgesic effect. nih.gov

While this research was not conducted on this compound itself, the findings for these closely related analogs suggest that the pyrimidine-5-carbonitrile scaffold is a viable template for the design of novel antinociceptive agents. Further investigation is warranted to determine if this compound shares these analgesic properties.

Table 1: Antinociceptive Activity of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives

| Compound | Dose (mg/kg) | Inhibition of Abdominal Constrictions (%) |

| 5b | 50 | 88.6 |

| 5i | 50 | 88.0 |

| Indomethacin (control) | - | ~76.0 |

Data sourced from a study on related pyrimidine derivatives, as specific data for this compound is not available. nih.gov

Computational and in Silico Approaches in the Study of Pyrimidine 5 Carbonitrile Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity.

Molecular docking studies have been extensively used to investigate the binding patterns of pyrimidine-5-carbonitrile derivatives within the active sites of various protein targets. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for molecular recognition and binding.

For instance, in studies targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2), pyrimidine-5-carbonitrile derivatives have shown the ability to fit into the ATP-binding pocket or the active site of the enzyme. nih.govrsc.orgnih.gov The nitrile (CN) group of the pyrimidine-5-carbonitrile core often plays a significant role in forming hydrogen bonds with amino acid residues. For example, docking studies against thymidylate synthase revealed hydrogen bond formation between the nitrogen atom of the cyano group and the amino acid residue Arg-50. researchgate.netjapsonline.com

Similarly, when docked into the EGFR kinase domain, these derivatives mimic the binding mode of known inhibitors like erlotinib. rsc.orgrsc.orgnih.gov Key interactions often involve the pyrimidine (B1678525) nitrogen atoms forming hydrogen bonds with backbone residues in the hinge region of the kinase, a common feature for many kinase inhibitors. Molecular docking of certain derivatives into the COX-2 active site has shown interactions with key residues, mirroring those of selective inhibitors like celecoxib. nih.gov These computational models provide a structural basis for the observed biological activities and guide further structural modifications to enhance potency. rsc.org

Table 1: Examples of Predicted Ligand-Protein Interactions for Pyrimidine-5-carbonitrile Derivatives

| Derivative Class | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Interactions |

| Thiouracil derivatives | Thymidylate Synthase | Arg-50, Ser-216 | Hydrogen bonding with cyano group and thiopyrimidine ring. japsonline.com |

| Benzylidene hydrazone derivatives | VEGFR-2 (1YWN) | Not specified | Similar binding mode to sorafenib. nih.gov |

| Phenyl-substituted derivatives | EGFR (1M17) | Not specified | Mimics binding of erlotinib. rsc.org |

| Dual-target derivatives | EGFR / COX-2 | Not specified | Binds to the active sites of both enzymes. nih.gov |

This table is generated based on data from multiple sources for illustrative purposes.

Beyond predicting binding modes, molecular docking is used to estimate the binding affinity of a ligand for a particular target, often expressed as a scoring function or binding energy value. These scores help in prioritizing compounds for synthesis and biological testing. A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially higher biological activity. researchgate.net

For pyrimidine derivatives studied as potential analgesics, docking scores have been used to compare their affinity for COX-1 and COX-2 enzymes. wjarr.com Derivatives showing significantly better scores for COX-2 over COX-1 are predicted to be selective inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. wjarr.com For example, some derivatives were found to be more active on COX-2 than ibuprofen, with predicted stability scores of -8.6 to -9.2 kcal/mol compared to -7.6 kcal/mol for ibuprofen. wjarr.com This predictive power is crucial for identifying promising candidates early in the drug discovery pipeline. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for analyzing molecular properties and reactivity.

DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are employed to optimize the geometry of pyrimidine-5-carbonitrile derivatives and to analyze their electronic properties. wjarr.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.irsamipubco.com

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. wjarr.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.comijcce.ac.ir Studies on pyrimidine derivatives have shown that they possess a smaller energy gap compared to reference drugs like ibuprofen, indicating greater chemical reactivity. wjarr.com The distribution of these frontier molecular orbitals also reveals the most likely sites for electrophilic and nucleophilic attacks. wjarr.com

DFT calculations can establish a quantitative structure-activity relationship (QSAR) by correlating electronic parameters with biological activity. The ionization potential, which is the energy required to remove an electron from a molecule, can be approximated by the negative of the HOMO energy (-EHOMO). This parameter is a measure of a molecule's electron-donating capability.

For pyrimidine derivatives with potential analgesic properties targeting COX enzymes, a correlation has been observed between their DFT-calculated electronic properties and their inhibitory potential. wjarr.com Molecules with higher HOMO energies (lower ionization potentials) are better electron donors. wjarr.com This, combined with other reactivity descriptors like chemical hardness (η) and the electrophilicity index (ω), helps to explain their interaction with the COX active site. wjarr.com For instance, certain pyrimidine derivatives were found to be better electrophiles and have lower chemical hardness than ibuprofen, suggesting they can form more stable complexes with the enzyme target, which is consistent with their predicted analgesic and anti-inflammatory activities. wjarr.com

Table 2: DFT-Calculated Reactivity Parameters for Pyrimidine Derivatives vs. Ibuprofen

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| Pyrimidine Derivative (DMPN) | -5.46 | -1.59 | 3.87 | 1.94 | 3.20 |

| Pyrimidine Derivative (DMPO) | -5.57 | -1.94 | 3.63 | 1.81 | 3.88 |

| Pyrimidine Derivative (DMPS) | -5.46 | -1.58 | 3.88 | 1.94 | 3.22 |

| Ibuprofen (Reference) | -7.52 | -1.49 | 6.03 | 3.02 | 2.64 |

Data adapted from a study on pyrimidine derivatives with analgesic properties. wjarr.com DMPN, DMPO, and DMPS are specific pyrimidine derivatives analyzed in the source study.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the docked pose and the conformational changes in both the ligand and the protein.

For pyrimidine-5-carbonitrile derivatives, MD simulations have been used to validate the stability of binding modes predicted by docking. nih.gov In a study involving a derivative targeting VEGFR-2, a 100-nanosecond MD simulation confirmed that the compound remained stably bound within the enzyme's active site throughout the simulation period. nih.gov Such simulations are crucial for confirming that the initial docked conformation is energetically favorable and does not dissociate over time, thus lending greater confidence to the predicted binding mode. These simulations also help to understand the flexibility of the ligand and the protein upon binding, which can be important for affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are pivotal in drug design, offering predictive insights that can guide the synthesis of more potent and selective molecules. nih.gov

For pyrimidine-5-carbonitrile derivatives, QSAR studies have been successfully employed to predict their potential as anticancer agents. For instance, research on a series of thiopyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors has utilized 2D-QSAR models to correlate molecular descriptors with their cytotoxic activity against various cancer cell lines. researchgate.net In such studies, a training set of compounds with known activities is used to build the model, which is then validated using a test set to ensure its predictive power. The quality of a QSAR model is typically assessed by statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the root mean square error (RMSE), which measures the prediction error. researchgate.net Another study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors compared Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) based QSAR models, concluding that the non-linear ANN method had superior predictive capability. nih.gov

The descriptors used in these models can be of various types, including constitutional, topological, geometrical, and quantum-chemical, all of which quantify different aspects of the molecular structure. The resulting QSAR equations provide a quantitative understanding of which structural features are crucial for the desired biological activity.

Below is an interactive table summarizing representative QSAR model statistics for pyrimidine-5-carbonitrile derivatives, illustrating the predictive power of these models.

| Model Type | Target | R² | RMSE | Q² | Reference |

| 2D-QSAR | Anticancer (Breast) | Not Specified | Not Specified | Not Specified | researchgate.net |

| 2D-QSAR | Anticancer (Colon) | Not Specified | Not Specified | Not Specified | researchgate.net |

| 2D-QSAR | Anticancer (Prostate) | Not Specified | Not Specified | Not Specified | researchgate.net |

| MLR | VEGFR-2 Inhibition | 0.889 | Not Specified | Not Specified | nih.gov |

| ANN | VEGFR-2 Inhibition | 0.998 | Lower than MLR | Higher than MLR | nih.gov |

Note: Specific numerical values for R², RMSE, and Q² were not always provided in the source material, but the relative performance of the models was described.

Virtual Screening and Lead Optimization Strategies Guided by Computational Methods

Computational methods are also at the forefront of virtual screening and lead optimization for pyrimidine-5-carbonitrile derivatives. Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. nih.gov

Molecular docking is a key technique in this process. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For pyrimidine-5-carbonitrile derivatives, docking studies have been instrumental in elucidating their mechanism of action. For example, derivatives have been docked into the active sites of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR) to understand their inhibitory potential. researchgate.netrsc.org These studies reveal crucial information about the binding modes and the specific amino acid residues involved in the interaction. nih.govrsc.org This knowledge is invaluable for lead optimization, the process of refining the chemical structure of a promising compound to enhance its activity, selectivity, and pharmacokinetic properties.

In addition to predicting binding, computational methods are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net In silico ADME profiling for novel pyrimidine-5-carbonitrile derivatives has suggested good gastrointestinal absorption and oral bioavailability for certain analogs, which are desirable characteristics for drug candidates. nih.govresearchgate.net

The insights gained from these computational approaches—from QSAR and virtual screening to molecular docking and ADME prediction—are integral to the modern drug discovery pipeline. They allow for a more rational and efficient design of new pyrimidine-5-carbonitrile derivatives with therapeutic potential.

Future Research Directions and Therapeutic Implications of 2 Ethoxy 4 Phenylpyrimidine 5 Carbonitrile

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives is a key area of research, with a growing emphasis on sustainable and green chemistry principles. benthamdirect.comnih.gov Traditional methods are being replaced by novel multi-component reactions (MCRs) that offer high atomic efficiency and the ability to generate large libraries of diverse compounds from simple starting materials. bohrium.comacs.orgresearchgate.net

Future synthetic strategies applicable to 2-Ethoxy-4-phenylpyrimidine-5-carbonitrile could involve:

Catalytic Green Synthesis : The use of eco-friendly catalysts, such as biogenically produced manganese dioxide nanoparticles (δ-MnO2 NPs), has been shown to be effective for producing pyrimidine derivatives under ligand-free conditions. bohrium.com Other approaches utilize different catalysts and solvents to achieve sustainability. benthamdirect.comnih.goveurekaselect.com

Microwave and Ultrasound-Assisted Synthesis : These techniques offer advantages such as shorter reaction times and improved yields. eurekaselect.com

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and environmental impact. nih.gov

Iridium-Catalyzed Multicomponent Synthesis : A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, proceeding through a sequence of condensation and dehydrogenation steps. acs.org This method allows for the creation of highly and unsymmetrically decorated pyrimidines. bohrium.comacs.org

These advanced synthetic methods not only provide more efficient and environmentally friendly routes to compounds like this compound but also facilitate the rapid generation of analogues for further biological evaluation.

Advanced SAR Studies for Optimizing Biological Profiles and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing its therapeutic profile. nih.gov For the pyrimidine-5-carbonitrile scaffold, extensive SAR studies have been conducted, revealing key structural features that govern activity and selectivity against various biological targets. acs.orgnih.govacs.org

Key findings from SAR studies on related pyrimidine-5-carbonitrile derivatives that could inform future research on this compound include:

Substituents at C2, C4, and C6 positions : The nature of the substituents at these positions on the pyrimidine ring significantly impacts biological activity. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the aromatic residues at positions C4 and C6, and a methyl group on the exocyclic amino group at C2, were crucial for selectivity as A1 adenosine (B11128) receptor (A1AR) antagonists. acs.orgnih.govacs.org

Targeting Cancer Pathways : Many pyrimidine-5-carbonitrile derivatives have been investigated as anticancer agents. For example, some derivatives have shown potent activity against various cancer cell lines by inhibiting enzymes like EGFR and COX-2. nih.govnih.govnih.govrsc.org The presence of specific moieties, such as benzoazoles or sulfonamides at the C2 position, has been shown to enhance cytotoxicity and COX-2 inhibition. nih.gov

Anti-inflammatory Activity : The pyrimidine-5-carbonitrile scaffold is a known pharmacophore for anti-inflammatory activity, primarily through the inhibition of COX isoenzymes. nih.govresearchgate.net

Future SAR studies on this compound would likely involve the systematic modification of the ethoxy group at the C2 position and the phenyl group at the C4 position to explore their influence on potency and selectivity for various therapeutic targets.

Development of Multi-Targeted Ligands Based on the Pyrimidine-5-carbonitrile Scaffold

The development of multi-targeted ligands, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. tandfonline.comacs.org The versatile pyrimidine-5-carbonitrile scaffold is an excellent starting point for designing such ligands.

Examples of multi-targeted approaches involving the pyrimidine-5-carbonitrile core include:

Dual EGFR/PI3K Inhibitors : A series of 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of EGFR and PI3K, showing potent antiproliferative activity. nih.gov One compound from this series, 7c, displayed significant inhibitory activity against both enzymes and induced apoptosis in cancer cells. nih.gov

Dual EGFR/COX-2 Inhibitors : Researchers have synthesized pyrimidine-5-carbonitrile derivatives that act as dual inhibitors of EGFR and COX-2, demonstrating potential for cancer therapy. nih.gov

PI3K/AKT Pathway Inhibitors : A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of the PI3K/AKT signaling pathway, which is often dysregulated in cancer. tandfonline.comnih.gov Compound 7f from this series was identified as a potent multi-acting inhibitor targeting both breast cancer and leukemia. tandfonline.comnih.gov

Based on these findings, this compound could serve as a foundational structure for developing novel multi-targeted agents. Future research could focus on incorporating additional pharmacophores to target other key proteins involved in disease pathogenesis.

Application of Artificial Intelligence and Machine Learning in Pyrimidine-5-carbonitrile Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. drughunter.commit.edunih.govbohrium.com These technologies can be applied to various stages of the research and development process for pyrimidine-5-carbonitrile derivatives.

Potential applications of AI and ML in this field include:

Predictive Modeling : AI/ML algorithms can build predictive models for various properties of pyrimidine-5-carbonitrile derivatives, such as their biological activity, toxicity, and pharmacokinetic profiles, based on their chemical structures. researchgate.net

Virtual Screening : AI can be used to screen vast virtual libraries of compounds to identify novel pyrimidine-5-carbonitrile derivatives with a high probability of being active against a specific target.

De Novo Drug Design : Generative AI models can design entirely new pyrimidine-5-carbonitrile structures with desired properties.

Synthesis Planning : AI tools can help in devising the most efficient and cost-effective synthetic routes for producing target compounds. mit.edu

The integration of AI and ML into the research workflow for this compound and its analogues could significantly reduce the time and cost associated with drug discovery and development. nih.gov

Potential for Preclinical Lead Compound Development and Optimization

Numerous pyrimidine-5-carbonitrile derivatives have shown promising results in preclinical studies, positioning them as potential lead compounds for further development. mdpi.com The optimization of these leads is a critical step toward developing new medicines.

Key aspects of preclinical development and optimization for compounds like this compound would include:

Pharmacokinetic Profiling : In silico ADME (absorption, distribution, metabolism, and excretion) studies, as well as in vitro and in vivo experiments, are essential to assess the drug-like properties of a compound. nih.gov For example, some pyrimidine-5-carbonitrile derivatives have been shown to have good oral bioavailability and optimal physicochemical properties. nih.gov

Toxicity Studies : In vivo toxicity studies are necessary to evaluate the safety profile of a lead compound. For instance, a study on a pyrimidine-5-carbonitrile derivative targeting the PI3K/AKT pathway indicated a good safety profile. tandfonline.comnih.gov

Lead Optimization : This iterative process involves modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The existing body of research on pyrimidine-5-carbonitriles provides a strong foundation for the preclinical development of this compound as a potential therapeutic agent, should it demonstrate promising biological activity in initial screenings.

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-4-phenylpyrimidine-5-carbonitrile, and how are reaction conditions optimized?

The synthesis of pyrimidinecarbonitriles typically involves multi-step reactions. For example, chlorination using phosphoryl chloride followed by substitution with nucleophiles (e.g., amines or hydrazines) is a common approach, yielding intermediates like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Optimizing reaction conditions includes:

- Solvent selection : Dimethylformamide (DMF) or aqueous systems are effective for improving solubility and reaction homogeneity .

- Temperature control : Reflux conditions (e.g., 12 hours at room temperature or elevated temperatures) ensure complete conversion .

- Catalyst use : Anhydrous potassium carbonate aids in deprotonation and accelerates substitution reactions . Yields can vary (e.g., 43% in some cases), suggesting the need for iterative optimization of stoichiometry and purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

- <sup>1</sup>H and <sup>13</sup>C NMR : Look for signals corresponding to the ethoxy group (e.g., δ ~3.27 ppm for CH3O and δ ~70.25 ppm for OCH2) and aromatic protons (δ ~6.5–8.5 ppm) .

- IR spectroscopy : Absorbances for nitrile (C≡N) groups appear near ~2200 cm<sup>-1</sup>, while carbonyl (C=O) stretches occur at ~1660 cm<sup>-1</sup> .

- Elemental analysis : Validate calculated vs. experimental C, H, and N percentages (e.g., deviations <0.5% indicate purity) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Strategies include:

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., Reference Example 67 in EP 4374877 A2 describes LCMS monitoring with m/z 295 [M+H]<sup>+</sup>) .

- Solvent polarity adjustment : Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while aqueous workup minimizes byproducts .

- Catalyst screening : Transition-metal catalysts or phase-transfer agents may improve selectivity in aryl coupling steps .

Q. What strategies are recommended for resolving contradictions between theoretical and experimental spectroscopic data in structural elucidation?

Contradictions often arise from tautomerism, impurities, or crystal packing effects. Methodological approaches include:

- X-ray crystallography : Resolve ambiguities in hydrogen bonding (e.g., centrosymmetric dimers via N–H⋯O interactions observed in related pyrimidinecarbonitriles) .

- DFT calculations : Compare computed NMR/IR spectra with experimental data to identify discrepancies caused by dynamic effects .

- Multi-technique validation : Cross-validate using mass spectrometry (e.g., M<sup>+</sup> ion peaks) and elemental analysis to confirm molecular integrity .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound derivatives?

Computational tools like the ACD/Labs Percepta Platform predict physicochemical properties (e.g., logP, solubility) and reactive sites . For example:

- Reactivity hotspots : Identify electrophilic carbons (e.g., C-5 in pyrimidine rings) prone to nucleophilic attack .

- Tautomeric equilibria : Simulate energy barriers for keto-enol tautomerism, which affects spectroscopic and reactivity profiles .

Data-Driven Insights

- Synthetic yields : Reported yields for analogous compounds range from 43% (single-step reactions) to >80% (optimized multi-component syntheses) .

- Thermal stability : Melting points of related pyrimidinecarbonitriles (e.g., 113–115°C or 266–268°C) suggest stability under standard laboratory conditions .

- Hydrogen bonding : Intermolecular N–H⋯O interactions in crystal structures influence solubility and crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.